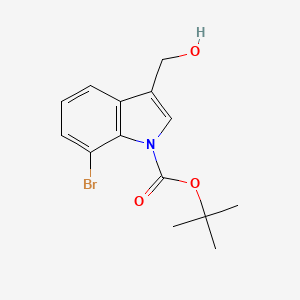

3-(Hydroxymethyl)-7-bromo-1H-indole-1-carboxylic acid tert-butyl ester

Übersicht

Beschreibung

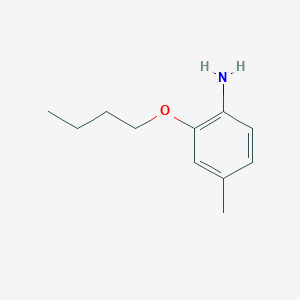

The compound “3-(Hydroxymethyl)-7-bromo-1H-indole-1-carboxylic acid tert-butyl ester” is a light brown solid . It can be used in the preparation of arylpiperidinones for the treatment of inflammation .

Synthesis Analysis

The synthesis of similar compounds often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

The compound is a light brown solid . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclic Indolines : A study by Hodges et al. (2004) reported the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent C3-alkylation, leading to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process contradicts previous publications that described failed cyclization under similar conditions, highlighting an advancement in the synthesis of spirocyclic indoline derivatives (Hodges, Wang, & Riley, 2004).

Synthesis of Indole Derivatives for Antiviral Activity : Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and investigated their cytotoxicities and antiviral activities against various viruses. Although these compounds were found not to be active against most tested viruses, specific hydrochlorides showed efficacy against influenza in vitro and in vivo, demonstrating the potential of indole derivatives in antiviral research (Ivashchenko et al., 2014).

Development of Functional Cyclic Esters : Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, including hydroxyl, amino, and carboxyl, derived from e-caprolactone. This research contributes to the field of polymer chemistry by expanding the toolkit for creating hydrophilic aliphatic polyesters with potential applications in biodegradable materials and medical devices (Trollsås et al., 2000).

Marine Natural Products : Abdjul et al. (2015) isolated new indole derivatives from a marine sponge Ircinia sp., including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester. This study highlights the importance of marine biodiversity in discovering new compounds with potential applications in medicinal chemistry and drug development (Abdjul et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tert-butyl 7-bromo-3-(hydroxymethyl)indole-1-carboxylate, also known as A1-16664, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are prevalent in several biochemical pathways . They are involved in the synthesis of natural products and drugs, and they play a crucial role in cell biology . .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Eigenschaften

IUPAC Name |

tert-butyl 7-bromo-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-7,17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOSQOMFOAGNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-7-bromo-1H-indole-1-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)

![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)